

Spectroscopic Profile of 5-Methylimidazo[1,5-a]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylimidazo[1,5-a]pyridine

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Disclaimer: This document provides a comprehensive overview of the spectroscopic characterization of the imidazo[1,5-a]pyridine core. Direct experimental spectroscopic data for **5-Methylimidazo[1,5-a]pyridine** is limited in the reviewed literature. Therefore, this guide presents data from closely related analogs, primarily 3-methylimidazo[1,5-a]pyridine and the parent imidazo[1,5-a]pyridine, to provide a representative spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for the imidazo[1,5-a]pyridine scaffold, based on reported data for analogous compounds.

Table 1: Representative ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment (based on 3-ethylimidazo[1,5-a]pyridine)[1]
8.10	d	6.6	H-5[1]
7.49	d	8.9	H-8[1]
7.26	s	-	H-1[1]
6.70	t	-	H-7[1]
6.61	t	6.0	H-6[1]
~2.4	s	-	CH ₃ (Expected for 5-Methyl)

Table 2: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (DMSO-d ₆)	Assignment (based on 3-ethylimidazo[1,5-a]pyridine)[1]
139.5	C-3[1]
129.8	C-8a[1]
121.6	C-5[1]
118.1	C-1[1]
117.9	C-8[1]
117.6	C-7[1]
111.8	C-6[1]
~18.0	CH ₃ (Expected for 5-Methyl)[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data

Parameter	Value
Chemical Formula	C ₈ H ₈ N ₂
Molecular Weight	132.16 g/mol
[M+H] ⁺ (Calculated)	133.0760
Ionization Mode	Electrospray Ionization (ESI) is commonly used. [1] [3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 4: Representative IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment (based on related imidazo[1,5-a]pyridines) [1]
~3100-3000	C-H stretching (aromatic) [1]
~2950-2850	C-H stretching (aliphatic - methyl group) [1]
~1640-1450	C=C and C=N stretching (aromatic rings) [1]
~1370-1350	C-H bending (methyl group) [1]
~1250-1000	C-N stretching [1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Imidazo[1,5-a]pyridines are known to be fluorescent and their photophysical properties are of

interest.[3][4]

Table 5: Representative UV-Vis Absorption Data

Solvent	λ_{max} (nm) (based on imidazo[1,5-a]pyridine)[4]
Dichloromethane (DCM)	~323, ~380 (shoulder)[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of imidazo[1,5-a]pyridine derivatives, compiled from various research articles.

NMR Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[1][3][5] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3][4] Spin multiplicities are described as s (singlet), d (doublet), t (triplet), m (multiplet), etc., with coupling constants (J) given in Hertz (Hz).[3][5]

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer with electrospray ionization (ESI) in positive ion mode.[1][3][6] The calculated mass for the protonated molecule ([M+H]⁺) is compared to the experimentally found value.[1][6]

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[5] The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory with a ZnSe crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Absorption spectra are measured on a UV-Vis spectrophotometer.[3] The compound is dissolved in a suitable solvent, such as dichloromethane (DCM), to a concentration of approximately 10^{-5} M.[4] Spectra are recorded in a quartz cuvette.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an imidazo[1,5-a]pyridine derivative.



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Caption: General workflow for the synthesis and spectroscopic analysis of **5-Methylimidazo[1,5-a]pyridine**.

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